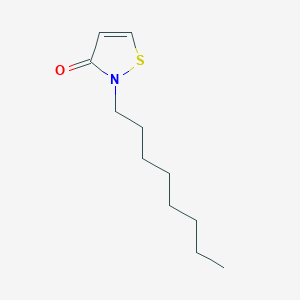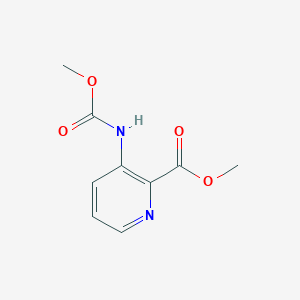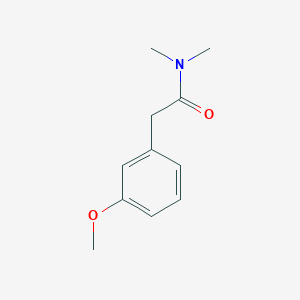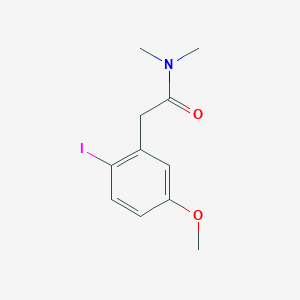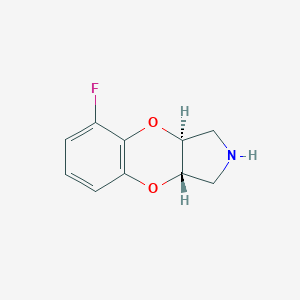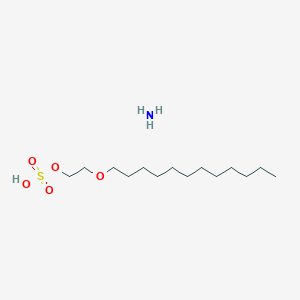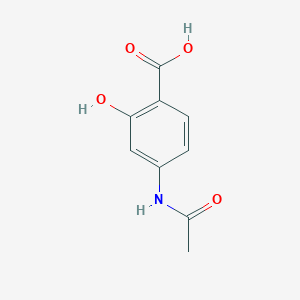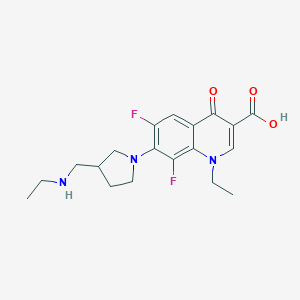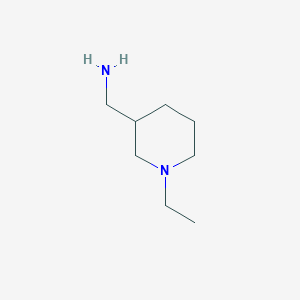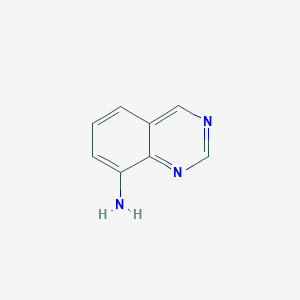
喹唑啉-8-胺
描述
Synthesis Analysis
- A one-pot synthesis method for Quinazolin-8-amine derivatives involves using Yb(OTf)3 under solvent-free conditions, offering high yields and shorter reaction times (Wang et al., 2003).
- Quinazolin-2-amine derivatives can be synthesized from β-pinene derivative nopinone, showing potential for fluorescent bio-imaging agents (Jinlai et al., 2016).
- Novel 5-amino-8H-phthalazino[1,2-b]quinazolin-8-one derivatives were synthesized through a reaction involving methyl 2-aminobenzoate, hydrazine hydrate, and phthalic anhydride (Liu et al., 2017).
Molecular Structure Analysis
- The structure of Quinazolin-8-amine derivatives is typically characterized using techniques like Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), mass spectrometry, and X-ray single crystal diffraction (Jinlai et al., 2016).
Chemical Reactions and Properties
- Quinazolin-8-amine derivatives are involved in reactions such as transamination and can form various substituted thioureas and other compounds (Fathalla et al., 2001).
- Fluorine-substituted derivatives exhibit potential for anti-inflammatory activities, suggesting diverse chemical reactivity (Sun et al., 2019).
Physical Properties Analysis
- The thermal decomposition temperatures of certain Quinazolin-8-amine derivatives were found to be in the range of 138-291°C, indicating stability under high temperatures (Jinlai et al., 2016).
Chemical Properties Analysis
- The chemical properties of Quinazolin-8-amine derivatives are highlighted by their enhanced fluorescence in both solid and solution states, and their reactivity in transamination reactions (Jinlai et al., 2016; Fathalla et al., 2001)(Fathalla et al., 2001).
科学研究应用
-
Cancer Therapy
- Field: Medicinal and Pharmaceutical Chemistry
- Application: Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Method: Targeted therapy directed at specific molecular pathways .
- Results: Many quinazoline derivatives are approved for antitumor clinical use, e.g., erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
-
Anti-Inflammatory
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown anti-inflammatory properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Antibacterial
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown antibacterial properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Antimalarial
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown antimalarial properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Antihypertensive
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown antihypertensive properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Treatment of Benign Prostatic Hyperplasia and Post-Traumatic Stress Disorder
- Field: Medicinal Chemistry
- Application: Prazosin and doxazosine, which are quinazoline derived compounds, are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
- Method: These drugs are administered as per the prescribed dosage and frequency .
- Results: The specific outcomes depend on the individual patient’s response to the medication .
-
Cancer Therapy
- Field: Medicinal and Pharmaceutical Chemistry
- Application: Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Method: Targeted therapy directed at specific molecular pathways .
- Results: Many quinazoline derivatives are approved for antitumor clinical use, e.g., erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
-
Anti-Inflammatory
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown anti-inflammatory properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Antibacterial
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown antibacterial properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Antimalarial
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown antimalarial properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Antihypertensive
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown antihypertensive properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Treatment of Benign Prostatic Hyperplasia and Post-Traumatic Stress Disorder
- Field: Medicinal Chemistry
- Application: Prazosin and doxazosine, which are quinazoline derived compounds, are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
- Method: These drugs are administered as per the prescribed dosage and frequency .
- Results: The specific outcomes depend on the individual patient’s response to the medication .
未来方向
Quinazolin-8-amine, as a derivative of quinazoline, has potential for further exploration due to its significant biological activities. The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored . The latest evidence of quinazolinone and quinazoline derivatives as a privileged scaffold in medicinal chemistry has been highlighted .
属性
IUPAC Name |
quinazolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLQGOYYXRNZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462901 | |
| Record name | Quinazolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazolin-8-amine | |
CAS RN |
101421-74-3 | |
| Record name | 8-Quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

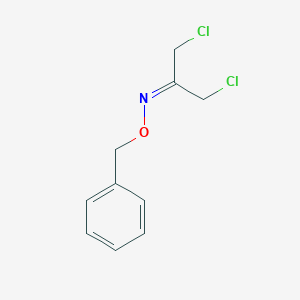

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
